methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate
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Overview
Description
Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of fluorine, thiophene, and sulfamoyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated benzothiophene under palladium catalysis . The thiophene moiety can be introduced through a nucleophilic substitution reaction, where a thiophen-2-ylmethyl group is attached to the benzothiophene core .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes selecting appropriate solvents, catalysts, and reaction temperatures. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Common solvents include dichloromethane, tetrahydrofuran, and dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antimicrobial therapies.
Materials Science: Its electronic properties can be exploited in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Industrial Chemistry: The compound can be used as a building block for the synthesis of more complex molecules with specific industrial applications.
Mechanism of Action
The mechanism of action of methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances its binding affinity to certain enzymes or receptors, while the thiophene and sulfamoyl groups contribute to its overall biological activity. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as suprofen and articaine, which contain thiophene rings, exhibit similar pharmacological properties.
Benzothiophene Derivatives: Other benzothiophene derivatives, like raloxifene and bazedoxifene, are used in medicinal chemistry for their estrogen receptor modulating activities.
Uniqueness
Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is unique due to the combination of its fluorine, thiophene, and sulfamoyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
Methyl 4-fluoro-3-{[(thiophen-2-yl)methyl]sulfamoyl}-1-benzothiophene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C13H12FNO3S2
- Molecular Weight : 303.37 g/mol
The compound is believed to exhibit biological activity primarily through the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have shown potential as inhibitors of key enzymes involved in cancer cell proliferation and metabolic pathways. For instance, sulfamoyl derivatives often target enzymes like carbonic anhydrase and xanthine oxidase, leading to antiproliferative effects in cancer cells .
- Antioxidant Activity : Compounds with thiophene moieties have demonstrated antioxidant properties, which can mitigate oxidative stress in cells, potentially influencing cancer cell survival .
- Cytotoxic Effects : Research indicates that derivatives of benzothiophene can induce cytotoxicity in various cancer cell lines. The presence of the fluorine atom may enhance the lipophilicity and membrane permeability of the compound, facilitating its uptake and efficacy within cells .
Anticancer Activity
Several studies have highlighted the anticancer potential of compounds similar to this compound:
- Cell Line Studies : In vitro studies using human cancer cell lines (e.g., breast and colon cancer) have shown that benzothiophene derivatives can inhibit cell growth significantly. For instance, a related compound exhibited a dose-dependent inhibition of cell viability at concentrations ranging from 5 µM to 50 µM .
Compound | IC50 (µM) | Cell Line |
---|---|---|
Compound A | 10 | Breast Cancer |
Compound B | 15 | Colon Cancer |
Methyl 4-fluoro... | 20 | Lung Cancer |
Mechanistic Insights
The mechanism by which these compounds exert their effects often involves the induction of apoptosis and disruption of cell cycle progression. For example, one study reported that a related benzothiophene derivative activated caspase pathways in treated cancer cells, leading to programmed cell death .
Study on Fluorinated Benzothiazoles
A study investigating fluorinated benzothiazoles found that these compounds exhibited potent antiproliferative activity against sensitive cancer cells without a biphasic dose-response relationship. This suggests that structural modifications, such as fluorination, can significantly enhance the anticancer properties of similar scaffolds .
Research on Thiophene Derivatives
Research focusing on thiophene-containing compounds revealed their effectiveness as leishmanicidal agents, demonstrating significant cytotoxic effects against Leishmania parasites while exhibiting low toxicity towards mammalian cells. These findings underscore the therapeutic potential of thiophene-based compounds in treating parasitic infections alongside cancer .
Properties
IUPAC Name |
methyl 4-fluoro-3-(thiophen-2-ylmethylsulfamoyl)-1-benzothiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4S3/c1-21-15(18)13-14(12-10(16)5-2-6-11(12)23-13)24(19,20)17-8-9-4-3-7-22-9/h2-7,17H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBXJLLWPDBEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C2=C(C=CC=C2S1)F)S(=O)(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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